

Azemiglitazone (MSDC-0602K) Dosing in Mouse Models

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Compound Focus: Azemiglitazone

CAS No.: 1133819-87-0

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The table below summarizes key dosing parameters and experimental details from recent studies [1] [2] [3].

Mouse Model	Administration	Dosage Form	Target Blood Concentration	Key Experimental Findings
Diet-Induced Obese (DIO) C57BL/6 [3]	Oral administration in diet for 2-4 weeks	300 ppm MSDC-0602 in diet [3]	2-5 μM [3]	Improved insulin sensitivity in muscle, adipose tissue, and liver Improved mitochondrial oxygen consumption [3]
HTF-C diet-fed C57BL/6J [3]	Oral administration in diet for 3-12 weeks	331 ppm MSDC-0602 potassium salt in diet [3]	2-5 μM [3]	Induced weight loss, decreased plasma ALT & AST Prevented and reversed stellate cell activation and fibrosis [3]
HTF-C diet-fed LS- <i>Mpc2</i> ^{-/-} C57BL/6J [3]	Oral administration in diet for 12 weeks	331 ppm MSDC-0602 potassium salt in diet [3]	2-5 μM [3]	Induced weight loss Suppressed stellate cell activation independent of MPC2 function [3]
Diabetic <i>db/db</i> mice (with Liraglutide) [2]	Not specified in search results	Azemiglitazone + GLP-1 Liraglutide [2]	Not specified in search results	Preserved lean body mass vs. liraglutide alone Synergistic improvement in glucose tolerance Increased brown adipose tissue [2]
Diet-Induced Obese (DIO) mice (with Tirzepatide) [1]	Not specified in search results	CIR-0602K + Tirzepatide [1]	Not specified in search results	Enhanced skeletal muscle function & mass Synergistic adipose tissue remodeling & "beiging" Reduced weight rebound after tirzepatide discontinuation [1]

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments involving **azemiglitazone** in mouse models.

Assessment in Metabolic Disease Models (DIO and MASH mice) [3]

This protocol is foundational for studying insulin resistance and liver disease.

- **Animal Models:** Use Diet-Induced Obese (DIO) C57BL/6 mice or mice fed a high-fat, high-fructose, high-cholesterol (HTF-C) diet to induce MASLD/MASH.
- **Drug Formulation:** Administer **azemiglitazone** as the potassium salt (MSDC-0602K) mixed directly into the rodent diet.
- **Dosing Regimen:**
 - For **DIO mice:** Incorporate at a concentration of **300 ppm** in the diet for 2-4 weeks [3].
 - For **HTF-C diet-fed mice:** Incorporate at a concentration of **331 ppm** in the diet. For prevention studies, administer for 12 weeks starting after 4 weeks on the HTF-C diet. For reversal studies, administer for 3 weeks after 16 weeks on the HTF-C diet [3].
- **Key Readouts:**
 - **Metabolic Parameters:** Measure plasma insulin, ALT, and AST levels. Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
 - **Body Composition:** Monitor body weight and, if possible, analyze body composition (lean vs. fat mass).
 - **Histology:** Analyze liver tissues for steatosis, inflammation, and fibrosis (e.g., H&E staining, Sirius Red staining).
 - **Mitochondrial Function:** Assess oxygen consumption rate in tissues like liver or muscle.

Combination Therapy with GLP-1-Based Agonists [1] [2]

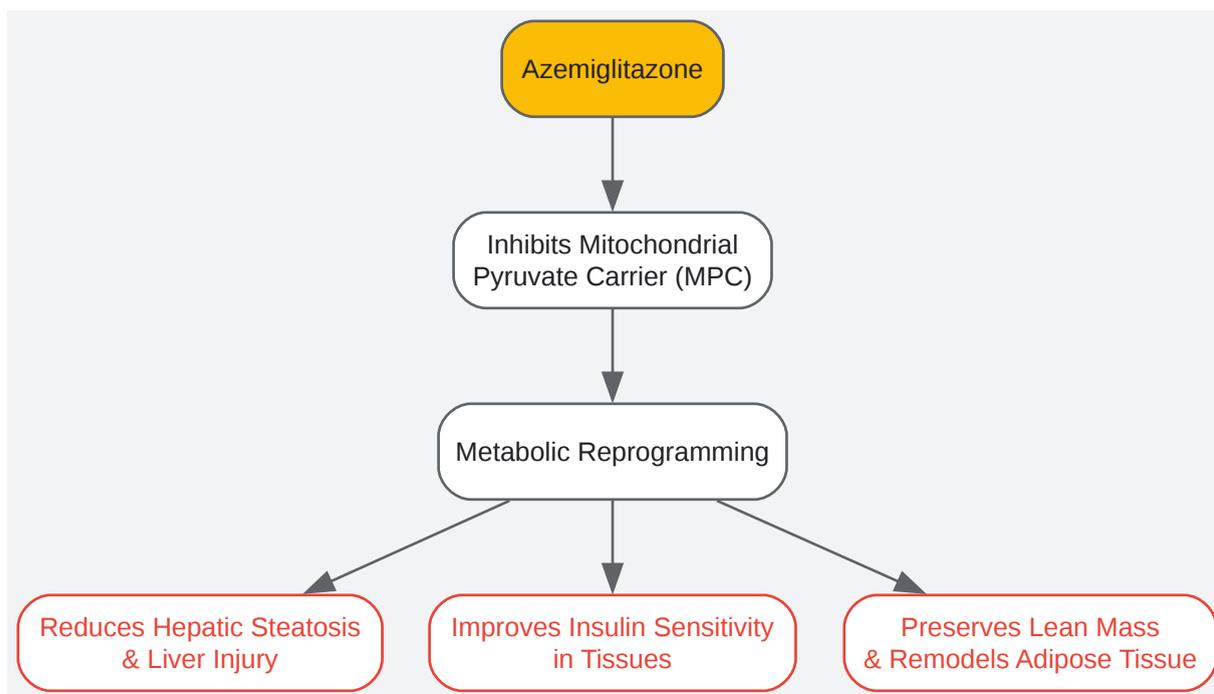
This protocol evaluates the synergistic effects of **azemiglitazone** with incretin therapies.

- **Animal Models:** Use Diet-Induced Obese (DIO) mice or diabetic *db/db* mice.
- **Drugs:** **Azemiglitazone** (CIR-0602K) and a GLP-1 receptor agonist (e.g., liraglutide) or a dual GLP-1/GIP agonist (tirzepatide).
- **Administration:**
 - Administer **azemiglitazone** orally in the diet as described above.

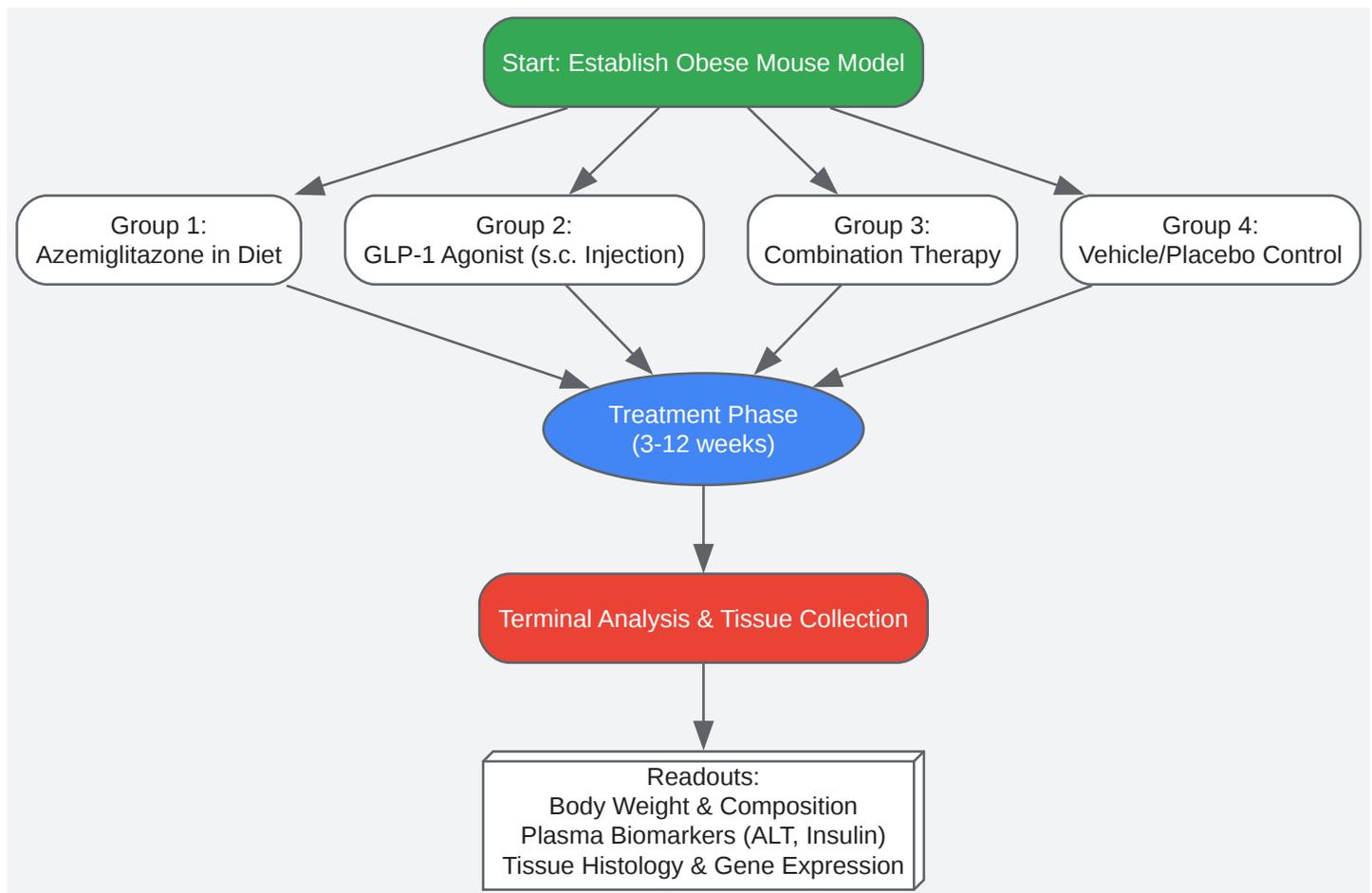
- Administer the GLP-1 agonist via subcutaneous injection at its recommended dose and schedule.
- **Key Readouts:**
 - **Body Composition:** Quantify changes in lean mass and fat mass using methods like DEXA or MRI. Assess muscle strength (e.g., grip strength test).
 - **Adipose Tissue Remodeling:** Analyze gene expression markers in white adipose tissue (WAT) for "beiging" (e.g., **UCP1**, **PRDM16**), inflammation, and adiponectin [1].
 - **Weight Rebound:** After discontinuing the GLP-1 agonist, continue **azemiglitazone** treatment to monitor weight maintenance versus control groups [1].
 - **Glucose Metabolism:** Perform GTT and measure insulin levels.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the cellular mechanism of **azemiglitazone** and a generalized workflow for a preclinical combination study.



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Key Research Applications and Considerations

- **Primary Research Applications:** **Azemiglitazone** is particularly valuable for studying **insulin resistance**, **non-alcoholic steatohepatitis (MASH/NASH)**, and **body composition changes** in the context of obesity and type 2 diabetes [2] [3]. Its emerging role is in **combination therapies** with GLP-1 receptor agonists to mitigate muscle loss and enhance metabolic benefits [1] [2].
- **Mechanistic Insights:** As a second-generation insulin sensitizer, **azemiglitazone's** key differentiator is its primary action on the **Mitochondrial Pyruvate Carrier (MPC)** with minimal direct activation of the PPAR γ receptor. This mechanism underlies its efficacy in improving metabolism while potentially avoiding side effects like weight gain and edema associated with older TZD drugs [2].
- **Critical Considerations for Experimental Design:**
 - **Formulation:** Pay close attention to whether the study uses the parent compound or the **potassium salt (MSDC-0602K)**, as this can affect the concentration in the diet [3].

- **Combination Protocols:** When co-administering with injectable GLP-1 agonists, ensure proper staggering of treatments if needed and careful monitoring for additive effects on glucose levels to avoid hypoglycemia.
- **Confirming Target Engagement:** While blood concentrations of 2-5 μM are targeted [3], including functional assays like pyruvate oxidation or mitochondrial respiration can confirm MPC inhibition in your model.

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